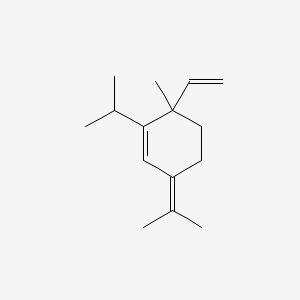
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is a chemical compound with the molecular formula C20H28O10 and a molecular weight of 428.43 g/mol . It is a derivative of myo-inositol, a type of sugar alcohol, and is used primarily in biochemical research. The compound is known for its crystalline appearance and is soluble in chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is synthesized through the acetylation of myo-inositol. The process involves the protection of the hydroxyl groups of myo-inositol with acetyl groups, followed by cyclohexylidene protection. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The process would involve similar steps of acetylation and protection, with adjustments made for larger scale production, such as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield myo-inositol.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: myo-Inositol
Oxidation: Various oxidized derivatives of myo-inositol
Substitution: Derivatives with substituted functional groups
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other complex molecules.
Biology: In studies involving cellular signaling pathways, as myo-inositol derivatives play a role in cell signaling.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol involves its interaction with cellular components. The compound can be hydrolyzed to release myo-inositol, which is involved in various cellular processes, including signal transduction and membrane formation. The acetyl groups and cyclohexylidene protection help in stabilizing the molecule and facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol: Another acetylated derivative of myo-inositol.
1,2-O-Cyclohexylidene-myo-inositol: A similar compound with cyclohexylidene protection but fewer acetyl groups.
Uniqueness
1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is unique due to its specific combination of acetyl and cyclohexylidene groups, which provide stability and solubility properties that are advantageous in various research applications .
Eigenschaften
Molekularformel |
C20H28O10 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl) acetate |
InChI |
InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3 |
InChI-Schlüssel |
FQPTWYQWMBTSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
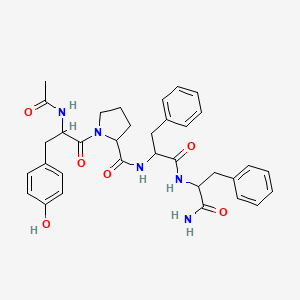
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
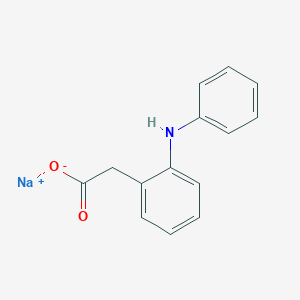
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
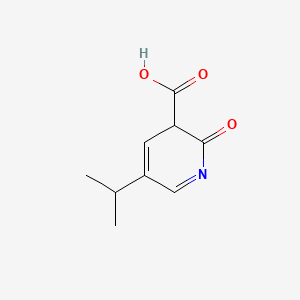
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
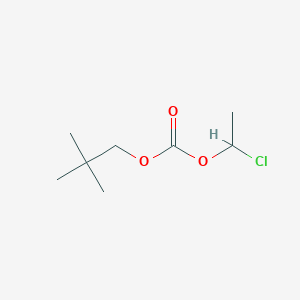


![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
